N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule characterized by a dihydrobenzofuran moiety linked to a propan-2-ylamine group and a 2,5-dioxopyrrolidin-1-yl-acetamide side chain.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11(8-12-2-3-14-13(9-12)6-7-23-14)18-15(20)10-19-16(21)4-5-17(19)22/h2-3,9,11H,4-8,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVJBGMQGOGJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on available research findings.
Structural Overview
The compound features a benzofuran moiety , which is known for its diverse biological activities, and a pyrrolidine derivative , which may enhance its pharmacological profiles. The combination of these structural elements suggests potential for various therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that compounds with similar benzofuran structures exhibit significant anti-inflammatory properties. For instance, derivatives of 2,3-dihydrobenzofuran have shown potent inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation . This suggests that this compound may possess comparable anti-inflammatory effects.
2. Analgesic Effects
Compounds related to benzofuran have also demonstrated analgesic properties. Studies have shown that certain analogues can provide pain relief comparable to established analgesics like diclofenac . The specific mechanism often involves the modulation of inflammatory mediators such as interleukin-1 beta (IL-1β), which is crucial in pain pathways .
3. Antimicrobial Activity
The benzofuran core is associated with antimicrobial activities against various pathogens. Compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting that this compound may also exhibit antibacterial properties.
The synthesis of this compound typically involves multiple steps:
- Formation of Benzofuran Moiety : This can be achieved through cyclization reactions involving 2-hydroxyphenyl derivatives.
- Introduction of Propan-2-yl Group : Alkylation reactions are employed to attach the propan-2-yl group to the nitrogen atom.
- Pyrrolidine Derivative Formation : The final step involves coupling with a pyrrolidine derivative under suitable conditions to yield the target compound.
The mechanism of action is likely mediated through interaction with specific molecular targets, including enzymes involved in inflammatory pathways and microbial growth inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings underscore the potential therapeutic applications of this compound in treating inflammatory conditions and infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
The compound’s structural analogs and related derivatives highlight critical differences in substituents and biological activity. Key comparisons include:
Key Observations
Core Structure Impact: The dihydrobenzofuran core in the target compound and its benzenesulfonamide analog (CAS 2034599-23-8) contrasts with HC-030031’s purine scaffold. Dihydrobenzofuran derivatives are generally more lipophilic than purines, favoring CNS-targeted applications .
Substituent Effects :
- The acetamide group in the target compound may offer better metabolic stability compared to sulfonamide derivatives, which are prone to glucuronidation .
- HC-030031’s phenyl substitution correlates with TRPA1 antagonism, while the target compound’s dihydrobenzofuran could shift selectivity toward other ion channels or enzymes .
Therapeutic Potential: HC-030031’s efficacy in asthma models suggests anti-inflammatory utility, but the target compound’s structural divergence may indicate alternative pathways (e.g., neuroinflammation) . The absence of a methyl group on the dioxopyrrolidinyl ring in the target compound versus CHEM-5861528 (a TRPA1 blocker) might reduce off-target effects .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 0–5°C during coupling reactions to minimize side-product formation (e.g., using carbodiimides as coupling agents) .
- Reaction Time : Extended reaction times (12–24 hours) for cyclization steps involving the dioxopyrrolidinone moiety .
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) with bases like potassium carbonate to enhance nucleophilic substitution efficiency . Track yield and purity via HPLC at each step. Statistical Design of Experiments (DoE) can systematically identify optimal conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the dihydrobenzofuran and dioxopyrrolidinyl groups. Compare peak splitting patterns to PubChem data for analogous compounds .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS in positive ion mode) to confirm the presence of the acetamide backbone .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations for functional group validation .
Q. How can initial biological activity screening be designed to assess this compound’s therapeutic potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with known interactions with dioxopyrrolidinone derivatives (e.g., proteases, kinases).
- Assay Design : Use fluorescence-based enzymatic inhibition assays (IC₅₀ determination) at varying concentrations (1 nM–100 µM) .
- Control Experiments : Include positive controls (e.g., established inhibitors) and vehicle controls (DMSO) to validate assay robustness .
Advanced Research Questions
Q. How can computational reaction path search methods elucidate the mechanism of action of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model the reactivity of the dioxopyrrolidinone ring as a Michael acceptor. Calculate transition states for covalent bond formation with catalytic cysteine residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability. Tools like GROMACS or AMBER are recommended .
- Validation : Cross-reference computational results with experimental kinetics (e.g., SPR or ITC binding affinity data) .
Q. What strategies resolve contradictory bioactivity data observed across different experimental models?
Methodological Answer:
- Data Triangulation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from independent studies. Use software like R or Python’s SciPy to identify outliers .
- Mechanistic Studies : Perform knock-down/knock-out experiments (e.g., CRISPR) to confirm target specificity if off-target effects are suspected .
Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substituents on the dihydrobenzofuran ring (e.g., halogens, methoxy groups) to assess steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding motifs. Correlate with IC₅₀ values from dose-response curves .
- ADME Profiling : Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 assays) to prioritize lead candidates .
Q. What experimental and computational approaches validate the compound’s target engagement in vivo?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound’s structure. Use LC-MS/MS to identify covalently bound targets in lysates .
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein thermal stability shifts post-treatment via Western blot or mass spectrometry .
- In Silico Docking : Perform ensemble docking with cryo-EM or X-ray structures of the target protein. Use AutoDock Vina for high-throughput screening .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
Methodological Answer:
- Reproducibility Audit : Standardize reaction conditions (solvent purity, inert atmosphere) and characterize intermediates via LC-MS .
- DoE Optimization : Apply a Box-Behnken design to test interactions between temperature, catalyst loading, and solvent ratio. Use JMP or Minitab for analysis .
- By-Product Analysis : Use preparative TLC or HPLC to isolate and identify impurities. Adjust purification protocols (e.g., gradient elution) accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
